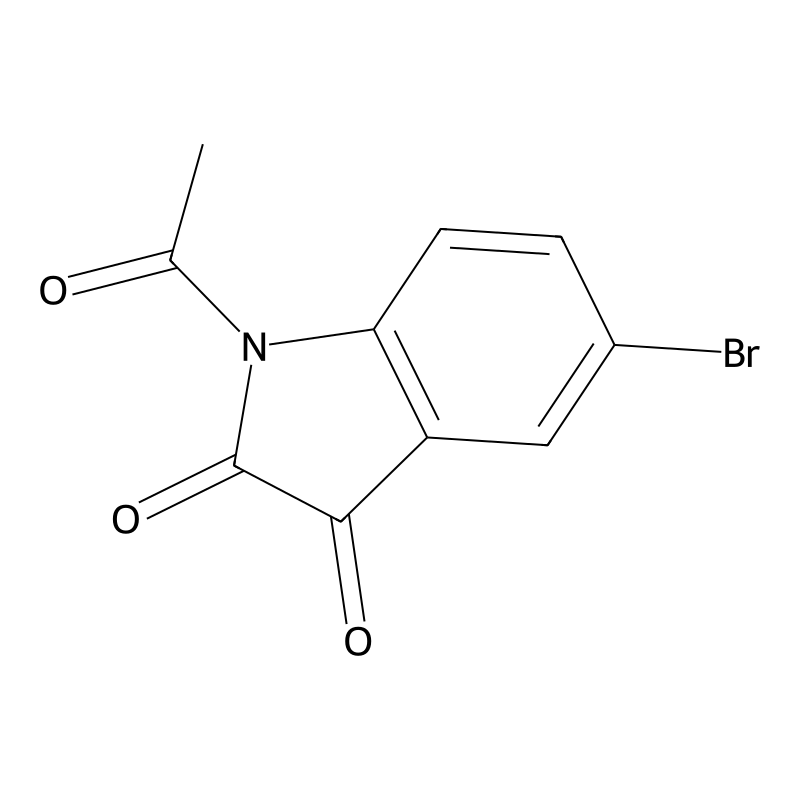

1-Acetyl-5-bromo-1H-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Some studies have explored the potential of 5-bromo-isatin and its derivatives as antimicrobial agents. A 2011 study published in European Journal of Medicinal Chemistry investigated the synthesis and in vitro antibacterial activity of 5-bromo-isatin derivatives. The results showed moderate activity against some bacterial strains []. Further research is needed to determine the effectiveness and mechanism of action against a broader range of microbes.

Enzyme Inhibition

There is limited research on the role of 5-bromo-isatin as an enzyme inhibitor. A 2012 study published in Bioorganic & Medicinal Chemistry Letters looked at the inhibitory effects of 5-bromo-isatin and its analogs on acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The study showed some inhibitory activity, but further investigation is needed to determine its potential therapeutic application [].

Organic Synthesis

5-bromo-isatin can be a valuable intermediate in organic synthesis due to its reactive bromine group. A 2007 publication in Tetrahedron Letters described the synthesis of novel spirocyclic compounds using 5-bromo-isatin as a starting material []. This highlights the potential utility of 5-bromo-isatin in the development of new complex molecules.

1-Acetyl-5-bromo-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by a bromine atom at the 5-position and an acetyl group at the 1-position of the indole structure. Its chemical formula is and it has a molecular weight of 272.06 g/mol. The compound is recognized for its yellow to brown crystalline appearance and has a melting point of approximately 167 °C. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly as an antimicrobial and antituberculosis agent .

- Condensation Reactions: This compound can react with hydrazines to form hydrazones, which are useful in synthesizing other heterocyclic compounds .

- Cyclization Reactions: It can cyclize to form more complex structures, such as isatins and related derivatives, through electrophilic aromatic substitution or nucleophilic attack mechanisms .

- Reactions with Phosphoranes: The compound can react with ethyl triphenylphosphoranylideneacetate to yield various products, showcasing its reactivity with phosphoranes .

1-Acetyl-5-bromo-1H-indole-2,3-dione exhibits significant biological activities:

- Antimicrobial Activity: Studies have shown that this compound and its derivatives possess strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration values indicate its effectiveness against various fungi as well .

- Antituberculosis Activity: Certain derivatives have demonstrated promising results in inhibiting Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

- Other Activities: Indole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antioxidant properties .

The synthesis of 1-acetyl-5-bromo-1H-indole-2,3-dione can be achieved through several methods:

- Bromination of Indole Derivatives: Starting from 1H-indole-2,3-dione, bromination at the 5-position followed by acetylation can yield the desired compound.

- Condensation Reactions: Reaction of acetylated indoles with appropriate brominating agents can also produce this compound efficiently .

- Use of Isatin Precursors: Isatin derivatives can be transformed into 1-acetyl-5-bromo-1H-indole-2,3-dione through various synthetic routes involving oxidation and cyclization steps .

The applications of 1-acetyl-5-bromo-1H-indole-2,3-dione span across several fields:

- Pharmaceuticals: Its antimicrobial and antituberculosis properties make it a candidate for developing new drugs aimed at bacterial infections and tuberculosis treatment.

- Chemical Synthesis: It serves as a versatile intermediate in synthesizing various heterocyclic compounds, including isatins and other indole derivatives used in medicinal chemistry .

Interaction studies have explored the binding affinity of 1-acetyl-5-bromo-1H-indole-2,3-dione with various biological targets:

- Molecular Docking Studies: These studies indicate that the compound interacts effectively with multiple receptors involved in microbial resistance mechanisms. The binding modes reveal potential pathways for enhancing its antimicrobial efficacy .

Several compounds share structural similarities with 1-acetyl-5-bromo-1H-indole-2,3-dione. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Acetylindole | Lacks bromine substitution; simpler structure | Less potent antimicrobial activity |

| 5-Bromoindole | Similar bromination but without acetyl group | Primarily studied for its fluorescent properties |

| Isatin (1H-indole-2,3-dione) | Core structure similar but lacks acetyl group | Versatile precursor for various heterocycles |

| 5-Fluoroindole | Fluorine substitution instead of bromine | Exhibits different biological activities |

The uniqueness of 1-acetyl-5-bromo-1H-indole-2,3-dione lies in its specific combination of bromine substitution and acetylation, which enhances its biological activity compared to other similar compounds. Its ability to demonstrate significant antimicrobial and antituberculosis effects sets it apart from simpler indoles or isatins that do not possess these modifications .